3,6-Dichloro-4-(piperazin-1-yl)pyridazine
Overview
Description
3,6-Dichloro-4-(piperazin-1-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 and a piperazine moiety at position 4. The molecular formula of this compound is C8H10Cl2N4, and it has a molecular weight of 233.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(piperazin-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with piperazine. One common method is to reflux 3,6-dichloropyridazine with piperazine in ethanol. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.
Scientific Research Applications
3,6-Dichloro-4-(piperazin-1-yl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine have been found to inhibit enzymes such as acetylcholinesterase, which is involved in the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: This compound lacks the piperazine moiety and is less complex in structure.
4-(4-Chlorophenyl)piperazine: This compound has a similar piperazine moiety but differs in the aromatic ring structure.
3,6-Dichloro-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group instead of a piperazine moiety.
Uniqueness
3,6-Dichloro-4-(piperazin-1-yl)pyridazine is unique due to its combination of the pyridazine ring with the piperazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-dichloro-4-piperazin-1-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4/c9-7-5-6(8(10)13-12-7)14-3-1-11-2-4-14/h5,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPILFPQBJZQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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